N~5~-[4-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PHENYL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Overview
Description
N~5~-[4-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PHENYL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE is a complex organic compound known for its diverse pharmacological properties. It belongs to the class of pyrazole derivatives, which are recognized for their significant biological activities, including antileishmanial and antimalarial effects .
Preparation Methods
The synthesis of N5-[4-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PHENYL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE involves multiple steps. One common method includes the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . The reaction conditions typically involve the use of solvents like ethanol and catalysts such as acids or bases to facilitate the cyclization process . Industrial production methods may employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl groups, using reagents such as sodium methoxide or potassium tert-butoxide
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N~5~-[4-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PHENYL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Its pharmacological properties are being explored for therapeutic applications against tropical diseases.
Industry: It is used in the development of agrochemicals and other industrial products due to its stability and reactivity
Mechanism of Action
The mechanism of action of N5-[4-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PHENYL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes critical for the survival of parasites like Leishmania and Plasmodium . The compound binds to these enzymes, disrupting their normal function and leading to the death of the parasites. The exact pathways and molecular targets are still under investigation, but initial studies suggest a strong affinity for enzyme active sites .
Comparison with Similar Compounds
N~5~-[4-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PHENYL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE can be compared with other pyrazole derivatives, such as:
3,5-Dimethylpyrazole: Known for its use in coordination chemistry and as a ligand in metal complexes.
2-Cyanobutan-2-yl 4-chloro-3,5-dimethyl-1H-pyrazole-1-carbodithioate: Used as a chain transfer agent in polymerization reactions.
Pyrazolo[3,4-d]pyrimidine: Investigated for its potential as a CDK2 inhibitor in cancer treatment.
The uniqueness of N5-[4-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PHENYL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE lies in its trifluoromethyl and thieno[2,3-c]pyrazole moieties, which contribute to its distinct pharmacological profile and reactivity.
Properties
IUPAC Name |
N-[4-(4-chloro-3,5-dimethylpyrazol-1-yl)phenyl]-1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClF3N5OS/c1-9-15(20)10(2)28(25-9)12-6-4-11(5-7-12)24-17(29)14-8-13-16(19(21,22)23)26-27(3)18(13)30-14/h4-8H,1-3H3,(H,24,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNHLQDAAHWELP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)NC(=O)C3=CC4=C(S3)N(N=C4C(F)(F)F)C)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClF3N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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